molecular formula C4H6O3S B11923938 1,1-Dioxothietane-3-carbaldehyde

1,1-Dioxothietane-3-carbaldehyde

Cat. No.: B11923938
M. Wt: 134.16 g/mol
InChI Key: UTXRZUPCNWCOAZ-UHFFFAOYSA-N
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Description

1,1-Dioxothietane-3-carbaldehyde: is a heterocyclic compound that contains a thietane ring with a carbaldehyde group and two oxygen atoms attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dioxothietane-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of thietane-3-carbaldehyde using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is purified through standard techniques like recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scalable oxidation processes similar to those used in laboratory settings. Industrial production would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxothietane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

1,1-Dioxothietane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxothietane-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the strained thietane ring. The compound can interact with various molecular targets through nucleophilic addition, oxidation, and reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    3-Thietanecarboxaldehyde, 1,1-dioxide: Similar structure with a thietane ring and an aldehyde group.

    3-(1-Methoxyethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde: Another derivative with a methoxyethyl group.

Uniqueness: 1,1-Dioxothietane-3-carbaldehyde is unique due to its specific arrangement of functional groups and the presence of the dioxothietane ring

Properties

IUPAC Name

1,1-dioxothietane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-1-4-2-8(6,7)3-4/h1,4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXRZUPCNWCOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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